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molecular formula C7H14OS2 B8616177 1-Methylsulfanyl-1-methylsulfinylcyclopentane CAS No. 57260-90-9

1-Methylsulfanyl-1-methylsulfinylcyclopentane

Cat. No. B8616177
M. Wt: 178.3 g/mol
InChI Key: NECXKUBRXVPWME-UHFFFAOYSA-N
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Patent
US04020171

Procedure details

Potassium hydride (940 mg) was suspended in 15 ml. of tetrahydrofuran, and with ice cooling, 1.320g of formaldehyde dimethyl mercaptal S-oxide was added. With ice-cooling, the mixture was stirred for 40 minutes, and then 2.410 g of 1.4-dibromobutane was added. The mixture was stirred for 1 hour with ice cooling, and then for 19 hours at room temperature. Methylene chloride (70ml) was added, and the insoluble matter was separated by filtration. The filtrate was concentrated at reduced pressure, and the residue was separated by column chromatography (silica gel, eluted with CH2Cl2, 25% AcOEt-CH2Cl2, AcOEt, and MeOH) to afford 1.509 g of cyclopentanone dimethyl mercaptal S-oxide as a colorless oily substance. Furthermore, 208 mg of formaldehyde dimethyl mercaptal S-oxide was obtained from the MeOH fraction. The yield was 80%. The physical properties were as follows:
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
2.41 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[K+].O1[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.32 g
Type
reactant
Smiles
CSCS(C)=O
Step Three
Name
Quantity
2.41 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour with ice cooling
Duration
1 h
WAIT
Type
WAIT
Details
for 19 hours at room temperature
Duration
19 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography (silica gel, eluted with CH2Cl2, 25% AcOEt-CH2Cl2, AcOEt, and MeOH)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CSC1(CCCC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.509 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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